3-Chlorocyclobutanecarboxylic acid ethyl ester

Organic synthesis Purification Process chemistry

3-Chlorocyclobutanecarboxylic acid ethyl ester (CAS 145967-45-9, C₇H₁₁ClO₂, MW 162.61 g/mol) is a cyclobutane-based ester bearing a chlorine substituent at the 3-position. The compound combines the ring strain and conformational restriction of the cyclobutane scaffold with a chlorine atom that serves as both a stereoelectronic modifier and a synthetic handle for further functionalization.

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
Cat. No. B12556806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorocyclobutanecarboxylic acid ethyl ester
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(C1)Cl
InChIInChI=1S/C7H11ClO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3
InChIKeyQOOULTXEABVAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorocyclobutanecarboxylic Acid Ethyl Ester: A Constrained Cyclobutane Building Block for Medicinal Chemistry and Organic Synthesis


3-Chlorocyclobutanecarboxylic acid ethyl ester (CAS 145967-45-9, C₇H₁₁ClO₂, MW 162.61 g/mol) is a cyclobutane-based ester bearing a chlorine substituent at the 3-position . The compound combines the ring strain and conformational restriction of the cyclobutane scaffold with a chlorine atom that serves as both a stereoelectronic modifier and a synthetic handle for further functionalization [1]. It is primarily employed as a pharmaceutical intermediate and a building block in the construction of more complex molecular architectures, including bicyclo[1.1.0]butane derivatives [2].

Why Generic Substitution of 3-Chlorocyclobutanecarboxylic Acid Ethyl Ester with Methyl Ester or Non-Halogenated Analogs Can Compromise Synthetic Outcomes


Although methyl 3-chlorocyclobutanecarboxylate and ethyl cyclobutanecarboxylate share the same core scaffold, their physical properties—boiling point, density, and lipophilicity—differ meaningfully from the ethyl ester with the chlorine substituent . The chlorine atom at the 3-position is not a passive structural feature; it enables elimination chemistry (e.g., 1,3-dehydrochlorination to access cyclobutene and bicyclobutane intermediates) that is entirely inaccessible with the non‑halogenated ethyl ester [1]. The methyl ester provides a less lipophilic alternative (ΔlogP ≈ 0.4), which can negatively impact extraction yields during aqueous work-up if simply interchanged without adjustment [2]. These differences illustrate why blind substitution without consideration of the physicochemical and reactivity profile can lead to purification difficulties, lower yields, or failure of key synthetic transformations.

Quantitative Differentiation of 3-Chlorocyclobutanecarboxylic Acid Ethyl Ester from Its Closest Analogs: A Procurement-Relevant Evidence Guide


Boiling Point Advantage Over Methyl Ester Enables Fractional Distillation at Atmospherically Accessible Temperatures

The ethyl ester boils at 205.6 °C at 760 mmHg, approximately 20 °C higher than the methyl ester analog (185.4 °C) . This wider gap relative to common low-boiling reaction solvents (e.g., THF, 66 °C; EtOAc, 77 °C) facilitates solvent removal without product loss. Conversely, its boiling point is approximately 48 °C lower than that of the parent 3-chlorocyclobutanecarboxylic acid (253.4 °C), allowing vacuum distillation at temperatures that avoid thermal degradation .

Organic synthesis Purification Process chemistry

Higher LogP of the Ethyl Ester Improves Organic-Phase Partitioning Relative to the Methyl Ester and Free Acid

The computed LogP of 3-chlorocyclobutanecarboxylic acid ethyl ester is 1.57, compared with 1.18 for the methyl ester and an estimated value below 0.6 for the free acid [1]. The ΔLogP of approximately 0.4 versus the methyl ester translates to a roughly 2.5-fold higher partition into an organic phase (e.g., ethyl acetate/water), which can improve recovery in liquid-liquid extractions during work-up. Relative to the free acid, the ethyl ester's LogP advantage exceeds 1 log unit, corresponding to a >10-fold higher organic-phase affinity.

Extraction efficiency Lipophilicity Medicinal chemistry

Chlorine at the 3-Position Enables 1,3-Dehydrochlorination to Cyclobutene and Bicyclobutane Intermediates Not Accessible from the Non-Halogenated Ethyl Ester

The chlorine substituent allows elimination of HCl (1,3-dehydrochlorination) to generate cyclobutene intermediates or, after conversion to 1-bromo-3-chlorocyclobutane via modified Hunsdiecker reaction, intramolecular Wurtz coupling to produce bicyclo[1.1.0]butane [1][2]. Ethyl cyclobutanecarboxylate (CAS 14924-53-9), lacking the 3-chloro substituent, cannot participate in these transformations and instead requires separate halogenation steps that often suffer from poor regioselectivity [2]. Organic Syntheses reports the preparation of 3-chlorocyclobutanecarboxylic acid in 40–49% isolated yield from 1,1-cyclobutanedicarboxylic acid via free-radical chlorination [3], demonstrating the accessibility of the chlorinated scaffold.

Strained-ring synthesis Cyclobutene Bicyclobutane

Density Differentiates the Chloro-Ethyl Ester from Both the Non-Halogenated Ethyl Ester and the Bromo Analog, Enabling Facile Phase Separation in Biphasic Systems

The density of 3-chlorocyclobutanecarboxylic acid ethyl ester is 1.145 g/cm³, substantially higher than that of the non-halogenated ethyl cyclobutanecarboxylate (0.928 g/cm³) . This difference of 0.217 g/cm³ places the chlorinated ester above the density of water (1.0 g/cm³) while the non-halogenated analog floats on aqueous phases, reversing the expected phase behavior during aqueous work-up. The bromo analog (predicted density ~1.48 g/cm³) is even denser, but its higher molecular weight (207 vs. 162.6 g/mol) reduces atom economy . The fluoro analog (MW 146.16) is lighter but requires more expensive fluorinated starting materials .

Phase separation Physicochemical properties Process development

Moderate Chlorine Leaving-Group Ability Balances Stability During Storage with Sufficient Reactivity for Nucleophilic Displacement

The 3-chloro substituent on the cyclobutane ring occupies an intermediate position in leaving-group ability: weaker than bromine (which is prone to premature solvolysis) but significantly more reactive than fluorine (which is essentially inert under standard nucleophilic substitution conditions) [1]. This intermediate reactivity profile allows the ethyl ester to be stored at 2–8 °C without special precautions while still permitting controlled substitution with nitrogen, oxygen, or sulfur nucleophiles when needed. The bromo analog, by contrast, typically requires storage under inert atmosphere to prevent degradation, and the fluoro analog is largely unsuitable for nucleophilic displacement on the cyclobutane ring [2].

Functional group interconversion Stability Synthetic planning

Optimal Research and Industrial Application Scenarios for 3-Chlorocyclobutanecarboxylic Acid Ethyl Ester Based on Evidence-Based Differentiation


Synthesis of Bicyclo[1.1.0]butane Bioisosteres for Fragment-Based Drug Discovery

The 3-chloro substituent enables direct conversion to 1-bromo-3-chlorocyclobutane via modified Hunsdiecker reaction , followed by intramolecular Wurtz coupling with molten sodium to afford bicyclo[1.1.0]butane derivatives [1]. These highly strained bicyclic hydrocarbons serve as phenyl ring bioisosteres and acetylene surrogates in medicinal chemistry, offering improved solubility and metabolic stability. The non-halogenated ethyl cyclobutanecarboxylate cannot access this chemistry without prior, often low-yielding, halogenation.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Predictable Liquid-Liquid Extraction

With a LogP of 1.57 and a density of 1.145 g/cm³, the ethyl ester partitions favorably into organic solvents such as ethyl acetate or dichloromethane during aqueous work-up [2]. Compared with the methyl ester (LogP 1.18) or the free acid (LogP <0.6), the ethyl ester's higher lipophilicity translates to improved recovery in extraction-dependent isolation steps, reducing cumulative yield losses over multi-step sequences.

Precursor to 3-Substituted Cyclobutane Carboxylic Acid Derivatives via Controlled Nucleophilic Displacement

The chlorine atom at the 3-position serves as a leaving group for nucleophilic substitution reactions, allowing introduction of amines, alkoxides, or thiols to generate 3-amino-, 3-alkoxy-, or 3-thio-cyclobutanecarboxylate libraries . The ethyl ester protecting group is compatible with these nucleophilic conditions and can be selectively hydrolyzed under mild basic conditions to reveal the free carboxylic acid for subsequent amide coupling or bioconjugation.

Process Development and Scale-Up Where Fractional Distillation Is the Preferred Purification Method

The boiling point of 205.6 °C at 760 mmHg situates the ethyl ester in a range amenable to standard fractional distillation equipment, unlike the free acid (253.4 °C) which may require high-vacuum short-path distillation with increased risk of thermal decomposition . The ~20 °C gap above the methyl ester also provides a wider separation window from volatile organic solvents, facilitating solvent swap and purification during kilogram-scale campaigns.

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